Dasatinib Carboxylic Acid Ethyl Ester

描述

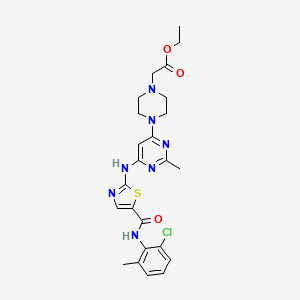

Dasatinib Carboxylic Acid Ethyl Ester is a derivative of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. This compound is characterized by its molecular formula C24H28ClN7O3S and a molecular weight of 530.04 g/mol . It is used extensively in research settings for the development and validation of analytical methods.

作用机制

Target of Action

Dasatinib Carboxylic Acid Ethyl Ester is a derivative of Dasatinib, a potent tyrosine kinase inhibitor . Its primary targets include BCR-ABL , SRC family kinases (SRC, LCK, YES, FYN) , c-KIT , EPHA2 , and PDGFRβ . These targets play crucial roles in the pathogenesis of diseases like chronic myeloid leukemia (CML) and acute lymphocytic leukemia (ALL) .

Mode of Action

This compound, like Dasatinib, inhibits the tyrosine kinase activity of its targets . It inhibits both the active and inactive conformations of the ABL kinase domain . This inhibition leads to a decrease in the uncontrolled activity of the ABL tyrosine kinase associated with CML and ALL . It also inhibits several other kinases involved in cancer, including several SRC-family kinases .

Biochemical Pathways

The inhibition of the tyrosine kinase activity of BCR-ABL and other kinases disrupts several biochemical pathways involved in the growth and proliferation of cancer cells . This disruption leads to a decrease in the uncontrolled growth and proliferation characteristic of diseases like CML and ALL .

Pharmacokinetics

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Only 20% of the oral dose is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 h . Dasatinib absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors .

Result of Action

The inhibition of the tyrosine kinase activity of BCR-ABL and other kinases by this compound leads to a decrease in the uncontrolled growth and proliferation of cancer cells . This results in the treatment of diseases like CML and ALL .

Action Environment

The absorption of Dasatinib is influenced by the gastric pH . Dasatinib, being a weak base drug, dissolves better in an acidic environment and precipitates in the small intestine . Therefore, the action, efficacy, and stability of this compound can be influenced by the pH of the environment .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dasatinib Carboxylic Acid Ethyl Ester typically involves the esterification of dasatinib carboxylic acid. One common method is the Steglich esterification, which employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often in solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used to achieve the desired product quality .

化学反应分析

Types of Reactions

Dasatinib Carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.

Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Esterification: Uses DCC and DMAP in solvents like dichloromethane.

Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Substitution: Involves nucleophiles such as amines or alcohols under various conditions

Major Products

The major products formed from these reactions include the parent carboxylic acid, various esters, and substituted derivatives depending on the reagents and conditions used .

科学研究应用

Dasatinib Carboxylic Acid Ethyl Ester is widely used in scientific research, particularly in:

Chemistry: As a reference standard for analytical method development and validation.

Biology: In studies involving kinase inhibition and signal transduction pathways.

Medicine: For the development of new therapeutic agents targeting tyrosine kinases.

Industry: In the quality control and production of dasatinib and its derivatives

相似化合物的比较

Similar Compounds

Dabrafenib: Another kinase inhibitor used in cancer treatment.

Patellamide A: A cyclic peptide with anticancer properties.

Ixabepilone: A microtubule inhibitor used in chemotherapy.

Epothilone: A class of microtubule-stabilizing agents.

Uniqueness

Dasatinib Carboxylic Acid Ethyl Ester is unique due to its specific inhibition of a broad spectrum of kinases, making it highly effective in treating various forms of leukemia. Its ability to inhibit both active and inactive conformations of the ABL kinase domain sets it apart from other similar compounds .

生物活性

Dasatinib Carboxylic Acid Ethyl Ester is a derivative of dasatinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This compound exhibits significant biological activity through its interaction with various kinases, leading to the inhibition of cancer cell proliferation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with other compounds.

Overview of this compound

- Chemical Structure : this compound has a molecular formula of and a molecular weight of .

- Mechanism of Action : It functions as a potent inhibitor of several tyrosine kinases, including:

- BCR-ABL

- SRC family kinases (SRC, LCK, YES, FYN)

- c-KIT

- EPHA2

- PDGFRβ

The inhibition of these kinases disrupts critical signaling pathways involved in cell growth and proliferation .

Inhibition Profiles

This compound demonstrates strong inhibitory effects on various kinases, with IC50 values indicating its potency:

| Target Kinase | IC50 (nM) |

|---|---|

| BCR-ABL (wild-type) | 0.6 |

| SRC | 0.8 |

| c-KIT | 79 |

| c-KIT D816V | 37 |

These values highlight its effectiveness against both wild-type and mutant forms of BCR-ABL, making it a valuable therapeutic agent for resistant CML cases .

Pharmacokinetics

Dasatinib is characterized by rapid absorption with peak serum concentrations typically reached within 0.25 to 1.5 hours post-administration. Its bioavailability and metabolic pathways have been extensively studied, revealing that it is primarily metabolized by CYP3A4 enzymes in the liver .

Efficacy in Cancer Treatment

Research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, in studies involving MDA-MB-231 triple-negative breast cancer cells, it exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior efficacy .

- Study Findings :

Comparative Studies

This compound has been compared with other kinase inhibitors such as Imatinib and newer agents like Abemaciclib. In vitro studies indicate that Dasatinib exhibits greater potency against BCR-ABL mutants than Imatinib, which is crucial for treating resistant cases .

属性

IUPAC Name |

ethyl 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN7O3S/c1-4-35-21(33)14-31-8-10-32(11-9-31)20-12-19(27-16(3)28-20)29-24-26-13-18(36-24)23(34)30-22-15(2)6-5-7-17(22)25/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,30,34)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKNTZZGCSNLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728430 | |

| Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-62-0 | |

| Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。